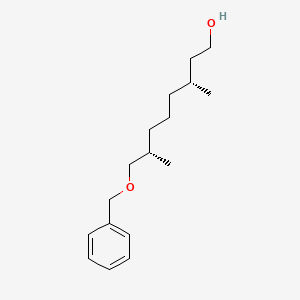![molecular formula C21H39NO4 B12591231 Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester CAS No. 600142-99-2](/img/structure/B12591231.png)
Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester is a chemical compound with the molecular formula C24H45NO4 It is known for its unique structure, which includes a butanoic acid backbone with a 1,2-dioxohexadecyl group attached via an amino linkage, and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester typically involves the esterification of butanoic acid derivatives with appropriate alcohols in the presence of catalysts. One common method is the Fischer esterification, where butanoic acid reacts with methanol in the presence of an acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. For example, the use of solid acid catalysts or enzymatic catalysis can be employed to achieve higher selectivity and reduce by-products. The reaction conditions are optimized to ensure scalability and cost-effectiveness for large-scale production.
化学反応の分析
Types of Reactions
Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies related to lipid metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, which then participate in various biochemical pathways. The dioxohexadecyl group may interact with lipid membranes, influencing membrane fluidity and function.
類似化合物との比較
Similar Compounds
- Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, ethyl ester
- Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, 1,1-dimethylethyl ester
- Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester
Uniqueness
Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester is unique due to its specific ester and amino functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it valuable in research and industrial applications.
特性
CAS番号 |
600142-99-2 |
|---|---|
分子式 |
C21H39NO4 |
分子量 |
369.5 g/mol |
IUPAC名 |
methyl 4-(2-oxohexadecanoylamino)butanoate |
InChI |
InChI=1S/C21H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(23)21(25)22-18-15-17-20(24)26-2/h3-18H2,1-2H3,(H,22,25) |
InChIキー |
ZMEMTAXTEWWHOZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)NCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)



![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)




![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)

